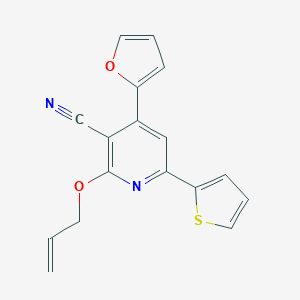![molecular formula C24H24N4O4 B292102 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292102.png)
3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been studied for its potential use in scientific research applications due to its interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood. However, it has been suggested that it may act as a modulator of GABA(A) receptors, which are involved in the regulation of neuronal excitability. It may also interact with other neurotransmitter systems, such as the glutamate and dopamine systems.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has a range of biochemical and physiological effects. It has been found to have anxiolytic, sedative, and anticonvulsant properties in animal models. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments is its interesting biochemical and physiological effects. This makes it a promising compound for further investigation in the field of neuroscience. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic uses. Another direction is to study its effects on different neurotransmitter systems, which may help to elucidate its mode of action. Additionally, studies could be conducted to investigate its effects in different animal models of neurological disorders, such as Alzheimer's disease or Parkinson's disease.
合成法
The synthesis of 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been reported in the literature. The most common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with 4-methylphenyl isocyanate and ethyl acetoacetate in the presence of a catalyst such as triethylamine. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to yield the final compound.
科学的研究の応用
3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been studied for its potential use in scientific research applications. It has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for further investigation.
特性
分子式 |
C24H24N4O4 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
3-O-ethyl 6-O-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate |
InChI |
InChI=1S/C24H24N4O4/c1-5-32-23(30)21-26-28(18-9-7-6-8-10-18)24-25-16(3)19(22(29)31-4)20(27(21)24)17-13-11-15(2)12-14-17/h6-14,20H,5H2,1-4H3 |
InChIキー |
NIFUNNWDNTYYMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)C)C(=O)OC)C)C4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)C)C(=O)OC)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-thiophenecarboxamide](/img/structure/B292024.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-piperidinoacetamide](/img/structure/B292025.png)
![2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292026.png)
![2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292027.png)
![7-amino-6-oxo-9-(3,4,5-trimethoxyphenyl)-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292031.png)
![7-amino-6-oxo-9-(2-thienyl)-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292032.png)
![2-[[4-(ethylamino)-7-methyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B292035.png)
![2-[[3-(ethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292036.png)
![1-(4-chlorophenyl)-2-[[4-ethyl-5-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B292037.png)
![Ethyl 8-(4-morpholinylacetyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B292038.png)
![1-[(8-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B292040.png)
![3-[(4-chlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292042.png)
![3-ethylsulfanyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292043.png)